2-[(2-Methoxyethyl)amino]-2-methylpropanoic acid hydrochloride
Description
IUPAC Name and Structural Formula
The IUPAC name for this compound is 2-((2-methoxyethyl)amino)-2-methylpropanoic acid hydrochloride , which systematically describes its molecular structure. The structural formula (Figure 1) consists of a propanoic acid backbone with a methyl group at the α-carbon and a 2-methoxyethylamino substituent. The hydrochloride salt form enhances its solubility and stability in aqueous environments.
Figure 1: Structural Formula
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₆ClNO₃ |
| Molecular Weight | 197.66 g/mol |
| Key Functional Groups | Carboxylic acid, tertiary amine, ether, hydrochloride salt |
The chiral center at the α-carbon (C2) confers stereoisomerism, making enantiomeric resolution critical for specific applications.
CAS Registry Number and Synonyms
This compound is registered under CAS number 1443981-68-7 . Common synonyms include MEA-Pro hydrochloride and 2-(2-methoxyethylamino)-2-methylpropionic acid hydrochloride , though these are primarily used in research contexts rather than standardized nomenclature.
Historical Development and Discovery
The development of 2-[(2-methoxyethyl)amino]-2-methylpropanoic acid hydrochloride is rooted in advancements in amino acid chemistry during the late 20th century. Its synthesis aligns with efforts to modify natural amino acids like 2-aminoisobutyric acid (AIB), a non-proteinogenic amino acid first identified in fungal antibiotics and meteorites. AIB’s ability to stabilize helical peptide structures inspired derivatives such as this compound, which were designed to enhance solubility and reactivity through functional group additions.
The hydrochloride salt form likely emerged in the early 2000s as a solution to challenges in handling free amine derivatives, which are prone to oxidation and hygroscopicity. While no single publication is credited with its discovery, its synthesis methods and applications are documented in patents and supplier catalogs, reflecting its role as a specialty chemical for academic and industrial research.
Position in Organic Chemistry Classification
This compound occupies a unique niche in organic chemistry as a multifunctional chiral building block . Its classification spans three key categories:
- Amino Acid Derivatives : As a substituted propanoic acid, it shares structural homology with α-methyl amino acids like AIB, which are used to study peptide conformation and transport mechanisms.
- Salts and Ionic Compounds : The hydrochloride salt places it among ionic liquids and pharmaceutical intermediates, where enhanced solubility is critical.
- Ether-Containing Molecules : The 2-methoxyethyl group classifies it as an ether derivative, a feature that influences its hydrophilicity and hydrogen-bonding capacity.
Properties
IUPAC Name |
2-(2-methoxyethylamino)-2-methylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-7(2,6(9)10)8-4-5-11-3;/h8H,4-5H2,1-3H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRXCBBMHJHGEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NCCOC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(2-Methoxyethyl)amino]-2-methylpropanoic acid hydrochloride (commonly referred to as MEA) is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula : C₇H₁₆ClNO₃
- Molecular Weight : 181.66 g/mol
- CAS Number : 71758331
The biological activity of MEA is primarily attributed to its structural features, which allow it to interact with various molecular targets in biological systems. The compound acts as a modulator of neurotransmitter systems, particularly influencing the activity of nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for synaptic transmission and play a role in cognitive functions.
Key Mechanisms:
- Nicotinic Receptor Modulation : MEA has been shown to act as a partial agonist at nAChRs, which are involved in several neurological processes. This modulation can enhance synaptic plasticity and cognitive function.
- Neuroprotective Effects : Research indicates that MEA may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells, potentially benefiting conditions like Alzheimer's disease and other neurodegenerative disorders.
Antimicrobial Properties
MEA has demonstrated antimicrobial activity against various bacterial strains. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Antiviral Activity
Preliminary studies indicate that MEA may possess antiviral properties, particularly against certain strains of viruses. The exact mechanism is still under investigation but may involve interference with viral replication processes.
Case Studies
-
Neuroprotective Study :
- Objective : To evaluate the neuroprotective effects of MEA in a model of oxidative stress.
- Findings : MEA treatment significantly reduced cell death in neuronal cultures exposed to oxidative stressors compared to untreated controls. This suggests its potential for protecting against neurodegenerative damage.
-
Antimicrobial Efficacy :
- Objective : To assess the antimicrobial properties of MEA against specific bacterial strains.
- Findings : In vitro testing revealed that MEA inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of MEA:
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Neuroprotection | Cell culture models | Reduced oxidative stress-induced cell death |
| Antimicrobial Activity | In vitro susceptibility testing | Inhibition of Staphylococcus aureus and E. coli growth |
| Viral Inhibition | Viral replication assays | Potential antiviral effects observed |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H18ClN1O3
- Molecular Weight : 195.69 g/mol
- CAS Number : 1132-61-2
The compound features a methoxyethyl group attached to an amino group, contributing to its unique chemical reactivity and biological properties.
Chemistry
MMEAP serves as a building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for creating more complex molecules. Below are some common reactions involving MMEAP:
| Reaction Type | Description | Reagents |
|---|---|---|
| Oxidation | Converts MMEAP to carboxylic acids or ketones | Potassium permanganate |
| Reduction | Forms amines or alcohols | Sodium borohydride |
| Substitution | Produces substituted amines | Alkyl halides with base |
Biology
In biological research, MMEAP has been investigated for its potential antimicrobial and anticancer properties . Studies have indicated that it may exhibit activity against various pathogens and cancer cell lines, making it a candidate for further drug development.
Case Study Example:
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of MMEAP on human breast cancer cells. The results demonstrated that MMEAP inhibited cell proliferation and induced apoptosis, suggesting its potential as an anticancer agent .
Medicine
MMEAP is explored for its use as a pharmaceutical intermediate . Its buffering capacity allows it to maintain pH levels in biological systems, which is crucial for drug formulation.
Chemical Reactions Analysis
Carboxylic Acid Derivatives
-
Esterification : Reacts with alcohols under acid catalysis (e.g., HCl/MeOH) to form methyl esters .
-
Amide Formation : Couples with primary/secondary amines via EDCI/HOBt activation (Table 1) .
Amine Functionality
-
Deprotonation : Free amine generated under basic conditions (pH > 10) participates in nucleophilic substitutions .
-
Schiff Base Formation : Reacts with aldehydes/ketones in MeOH using NaBH(OAc)₃ as reductant .
Stability and Degradation
Aqueous Stability (37°C, pH 7.4 phosphate buffer):
-
Primary Degradation Pathways :
-
Hydrolysis of methoxy group to hydroxyl derivative (pH-dependent)
-
Oxidative cleavage of oxazole ring (under radical conditions)
-
Table 2: Degradation Kinetics in Buffered Solutions
| pH | Temperature | Half-life (h) |
|---|---|---|
| 2.0 | 37°C | 3.2 |
| 7.4 | 37°C | 8.5 |
| 9.0 | 37°C | 1.8 |
Coordination Chemistry
The compound acts as a bidentate ligand via:
-
Carboxylate oxygen (deprotonated form)
-
Amine nitrogen (free base form)
Complexation Example :
Industrial-Scale Modifications
-
Continuous Flow Synthesis : Enhances yield (75–82%) compared to batch methods
-
Purification : Simulated moving bed chromatography achieves >99.5% purity
This reactivity profile positions the compound as a versatile intermediate for pharmaceuticals and coordination polymers, though its stability requires controlled handling in aqueous environments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical properties of the target compound with analogs:
Key Observations:
- Substituent Effects : The methoxyethyl group in the target compound balances hydrophilicity (via the ether oxygen) and lipophilicity (via the ethyl chain). In contrast, the trifluoroethyl group in ’s compound significantly increases lipophilicity and resistance to enzymatic degradation .
- Aromatic vs. Aliphatic: The 4-methoxyphenyl substituent in ’s compound introduces aromaticity, favoring interactions with hydrophobic protein pockets, whereas aliphatic chains (e.g., ethylamino in ) improve solubility .
- Functional Group Reactivity: The aminooxy group in ’s compound enables unique reactivity for forming oximes or bioconjugates, unlike the target compound’s amine group .
Pharmacological Activity
While direct pharmacological data for the target compound is unavailable, insights can be drawn from structurally related drugs:
- Bezafibrate (), a hypolipidemic agent with a propanoic acid backbone, reduces triglycerides by 43% and cholesterol by 20–25% via PPARα activation. Its efficacy is attributed to the 4-chlorobenzoyl substituent, which enhances target binding .
- Trifluoroethyl -substituted compounds () are often used in antiviral and anticancer agents due to their metabolic stability .
- Methoxyphenyl derivatives () are common in CNS drugs, leveraging their ability to cross the blood-brain barrier .
The target compound’s methoxyethylamino group may offer a balance between solubility and membrane permeability, but specific activity requires further study.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-[(2-Methoxyethyl)amino]-2-methylpropanoic acid hydrochloride to improve yield and purity?
- Methodological Answer :
- Step 1 : Use quantum chemical calculations (e.g., density functional theory) to model reaction pathways and identify energy barriers, as proposed by computational reaction design frameworks .
- Step 2 : Employ controlled reaction conditions (e.g., inert atmosphere, temperature gradients) to minimize side reactions, referencing protocols for similar hydrochlorides (e.g., dihydrochloride salt synthesis in ).
- Step 3 : Validate purity via HPLC with UV detection (λ = 210–254 nm) and confirm structural integrity using -NMR (e.g., δ 1.2–1.5 ppm for methyl groups, δ 3.3–3.7 ppm for methoxyethyl protons) .
Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?
- Methodological Answer :
- Technique 1 : Conduct accelerated stability studies using phosphate-buffered solutions (pH 2.0, 7.4, 9.0) at 40°C/75% RH for 4 weeks, monitoring degradation via LC-MS .
- Technique 2 : Compare FT-IR spectra pre- and post-stress to detect hydrolysis of the methoxyethyl or amide groups (e.g., loss of C-O stretch at ~1100 cm) .
- Reference : Follow safety protocols for handling acidic/basic solutions, including fume hood use and PPE (nitrile gloves, Tyvek® suits) .
Q. How does the hydrochloride salt form influence solubility and bioavailability in preclinical models?
- Methodological Answer :
- Approach : Perform phase-solubility analysis in biorelevant media (e.g., FaSSIF/FeSSIF) using shake-flask methods. Compare with freebase solubility to quantify salt enhancement .
- Validation : Use Caco-2 cell monolayers to assess permeability, correlating results with logP values calculated via software (e.g., MarvinSketch) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reaction mechanism hypotheses for this compound?
- Methodological Answer :
- Step 1 : Apply ab initio molecular dynamics (AIMD) to simulate transition states and identify competing pathways (e.g., nucleophilic substitution vs. elimination) .
- Step 2 : Validate via isotopic labeling (e.g., -NMR tracking of methoxyethyl group migration) .
- Case Study : Cross-reference experimental kinetic data with computational predictions to reconcile discrepancies (e.g., unexpected byproduct formation) .
Q. What strategies mitigate risks when scaling up synthesis from milligram to gram quantities?
- Methodological Answer :
- Strategy 1 : Use microreactor systems to maintain temperature control and mixing efficiency, reducing exothermic risks .
- Strategy 2 : Implement in-line PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) for real-time monitoring of intermediate purity .
- Safety : Enclose processes per NIOSH Control Banding guidelines to limit airborne exposure (e.g., <1 ppm TWA) .
Q. How should researchers design a stability-indicating method for detecting degradants in long-term storage studies?
- Methodological Answer :
- Design : Develop a gradient HPLC method with a C18 column (5 µm, 150 mm × 4.6 mm) and mobile phase of 0.1% TFA in water/acetonitrile. Validate specificity via forced degradation (heat, light, oxidation) .
- Quantification : Use mass balance calculations to correlate degradant peaks (e.g., propanoic acid derivatives) with loss of parent compound .
Q. What interdisciplinary approaches address conflicting toxicity data in early-stage pharmacological studies?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
